2,6-difluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,6-difluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide” is a chemical compound. It is related to the field of pharmacology .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the compound “2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide” was synthesized from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in 9 steps with 1% overall chemical yield .
Wissenschaftliche Forschungsanwendungen
Imaging Agent Synthesis
The synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, a potential PET agent for imaging B-Raf(V600E) in cancers, showcases the application of such compounds in developing diagnostic tools for oncology. The synthesis involves a multi-step process starting from 2,6-difluorobenzoic acid, indicating its utility in crafting novel imaging agents for cancer diagnosis (Wang et al., 2013).
Material Science and Crystal Engineering
Compounds related to the target molecule have been explored in the formation of energetic multi-component molecular solids, leveraging hydrogen bonds and weak intermolecular interactions for material synthesis. These studies contribute to the understanding of molecular assembly and the design of novel materials with specific properties (Wang et al., 2014).
Antimicrobial and Antifungal Activities
The synthesis of thiosemicarbazide derivatives from compounds structurally similar to the target molecule and their assessment for antimicrobial activities represent another area of research application. These studies aim at developing new antimicrobial agents by exploring the biological activities of novel synthesized compounds (Elmagd et al., 2017).
Glucocorticoid Receptor Agonism
The target compound's structural analogs have been studied for their role as selective glucocorticoid receptor (GR) agonists, providing insights into non-steroidal molecules' interaction with GR and their potential therapeutic applications. Such studies aid in the design of novel GR agonists with improved selectivity and potency (Madauss et al., 2008).
Ethylene Biosynthesis Inhibition
Research on pyrazinamide and its derivatives, including molecules structurally related to the target compound, has identified them as inhibitors of ethylene biosynthesis in plants. This application is crucial for agriculture, where controlling ethylene levels can reduce post-harvest loss by delaying the ripening of fruits and senescence of flowers (Sun et al., 2017).
Wirkmechanismus
Target of Action
The primary target of this compound is the Store-Operated Calcium Entry (SOCE) . SOCE is the major pathway of calcium entry in mammalian cells and regulates a variety of cellular functions including proliferation, motility, apoptosis, and death .
Mode of Action
The compound interacts with its targets by inhibiting the IP3-dependent CRAC current in native RBL-2H3 cells, CHO cells with STIM1/ORAI1 overexpression and human primary CD4+ T cells . This results in a decrease in TCR-triggered gene expression, cell .
Biochemical Pathways
The affected biochemical pathway is the SOCE pathway . This pathway is typically activated by ligands of cell surface receptors such as G proteins that activate phospholipase C (PLC) to cleave phosphatidylinositol 4, 5-bisphosphate (PIP2) and produce inositol 1, 4, 5-trisphosphate (IP3) . IP3 binds to IP3 receptors (IP3R) on the endoplasmic reticulum (ER) membrane, leading to the release of calcium from the ER .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in TCR-triggered gene expression and cell . This can potentially impact various cellular functions regulated by calcium entry, such as proliferation, motility, apoptosis, and death .
Zukünftige Richtungen
The development of compounds targeting SOCE has been proposed as a potential and effective strategy for use in cancer therapy . This suggests that “2,6-difluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide” and similar compounds could have potential applications in medical research and treatment.
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O/c17-11-2-1-3-12(18)14(11)16(24)22-7-9-23-8-6-21-15(23)13-10-19-4-5-20-13/h1-6,8,10H,7,9H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVZELCXCWFIPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCN2C=CN=C2C3=NC=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.